Product packaging for 2,4,5-Trimethylbenzenesulfonyl chloride(Cat. No.:CAS No. 92890-80-7)

2,4,5-Trimethylbenzenesulfonyl chloride

Cat. No.: B1281944
CAS No.: 92890-80-7
M. Wt: 218.7 g/mol
InChI Key: ZFMHIKFWALHYFF-UHFFFAOYSA-N
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Description

Significance of Arenesulfonyl Chlorides as Electrophilic Reagents

The chemical reactivity of arenesulfonyl chlorides is dominated by the highly electrophilic sulfur atom. The electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of their significance in synthetic chemistry. wikipedia.org

One of their most prominent roles is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is robust and widely employed in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. Similarly, their reaction with alcohols in the presence of a base yields sulfonate esters. These esters are not only stable derivatives but also excellent leaving groups in nucleophilic substitution reactions, making arenesulfonyl chlorides crucial for converting alcohols into more reactive intermediates. The closely related toluenesulfonyl chloride is often used for this purpose as it is a solid and easier to handle. wikipedia.org

Beyond these fundamental transformations, arenesulfonyl chlorides serve as protecting groups for amines, amino acids, and alcohols. The resulting sulfonamides and sulfonate esters are typically stable to a variety of reaction conditions and can be cleaved when necessary, providing a strategic advantage in multistep syntheses.

Overview of the Trimethylbenzenesulfonyl Chloride Isomers in Synthetic Chemistry

Among the various substituted arenesulfonyl chlorides, the trimethylbenzenesulfonyl chloride isomers are of particular interest due to the influence of the methyl groups on their reactivity and selectivity. The substitution pattern of the three methyl groups on the benzene (B151609) ring gives rise to different isomers, with the 2,4,5- and 2,4,6- (mesitylenesulfonyl chloride) isomers being the most notable in synthetic applications. chembk.comcymitquimica.com

In contrast, 2,4,5-trimethylbenzenesulfonyl chloride presents a less sterically crowded environment with only one ortho-methyl group. This structural difference imparts distinct reactivity and selectivity profiles, making it a suitable reagent for specific synthetic transformations where the steric and electronic properties of the 2,4,6-isomer may be undesirable.

Table 1: Physicochemical Properties of Trimethylbenzenesulfonyl Chloride Isomers
PropertyThis compound2,4,6-Trimethylbenzenesulfonyl chloride
CAS Number 92890-80-7 cymitquimica.com773-64-8 nist.gov
Molecular Formula C₉H₁₁ClO₂S cymitquimica.comC₉H₁₁ClO₂S nist.gov
Molecular Weight 218.70 g/mol cymitquimica.com218.70 g/mol nist.gov
Appearance Data not widely reportedWhite to gray crystals chembk.com
Melting Point Data not widely reported55-57 °C chembk.comsigmaaldrich.com

Research Trajectories of this compound and Related Analogues

Research involving this compound has primarily focused on its application as a specialized sulfonating agent in organic synthesis. Its unique substitution pattern allows for the introduction of the 2,4,5-trimethylphenylsulfonyl group into molecules, which can alter properties such as solubility, reactivity, and biological activity.

A significant research trajectory is its use as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. By reacting it with various nucleophiles, chemists can create libraries of sulfonamides and sulfonates for biological screening. Studies have demonstrated its utility in creating sulfonamide derivatives with notable biological activities.

Another emerging area of research is in material science. The introduction of the sulfonyl moiety via this compound can be used to modify polymers. For instance, incorporating sulfonic acid groups into polymer backbones can enhance their ionic conductivity and thermal stability, which is particularly relevant for the development of advanced materials like ion-exchange membranes for fuel cells.

Table 2: Research Applications of this compound
Field of ResearchApplicationDescription
Organic Synthesis Sulfonating AgentUsed to introduce the 2,4,5-trimethylphenylsulfonyl group into organic molecules, modifying their chemical and physical properties.
Pharmaceuticals Intermediate for APIsServes as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for creating novel sulfonamide-based drugs.
Material Science Polymer ModificationEmployed to introduce sulfonic acid groups into polymers, which can improve properties like thermal stability and conductivity for applications such as fuel cell membranes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2S B1281944 2,4,5-Trimethylbenzenesulfonyl chloride CAS No. 92890-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHIKFWALHYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536275
Record name 2,4,5-Trimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92890-80-7
Record name 2,4,5-Trimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4,5 Trimethylbenzenesulfonyl Chloride

Chlorosulfonation Routes

Chlorosulfonation is the most direct and widely employed method for the synthesis of 2,4,5-trimethylbenzenesulfonyl chloride. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring of a precursor molecule.

The standard laboratory and industrial synthesis of this compound involves the direct chlorosulfonation of 1,2,4-trimethylbenzene (B165218) (also known as pseudocumene). wikipedia.org This reaction is typically carried out by treating 1,2,4-trimethylbenzene with chlorosulfonic acid (ClSO₃H).

The reaction proceeds by the electrophilic attack of the sulfur trioxide moiety of chlorosulfonic acid on the electron-rich aromatic ring of 1,2,4-trimethylbenzene. The positioning of the three methyl groups on the benzene (B151609) ring directs the incoming sulfonyl chloride group to the 5-position, yielding the desired this compound. Careful control of the reaction temperature is crucial to minimize the formation of byproducts, such as the corresponding sulfonic acid and sulfones. orgsyn.org The reaction is typically maintained at a low temperature, often between 0 and 5°C, during the addition of the substrate to the chlorosulfonic acid.

Following the reaction, the mixture is commonly quenched by pouring it onto crushed ice, which precipitates the crude sulfonyl chloride product. orgsyn.orgchembk.com Purification can then be achieved by recrystallization from a suitable solvent like hexane (B92381) or toluene.

Table 1: Typical Reaction Conditions for Chlorosulfonation of 1,2,4-Trimethylbenzene
ParameterConditionReference
Starting Material1,2,4-Trimethylbenzene (Pseudocumene) wikipedia.org
ReagentChlorosulfonic Acid (ClSO₃H) orgsyn.org
Temperature0–5°C (controlled)
Work-up ProcedureQuenching with crushed ice orgsyn.orgchembk.com
Purification MethodRecrystallization from hexane or toluene

While direct treatment with chlorosulfonic acid is common, alternative reagents and methods exist for the synthesis of aryl sulfonyl chlorides, which can also be applied to the production of this compound.

One alternative involves a two-step process where the corresponding 2,4,5-trimethylbenzenesulfonic acid is first synthesized and then converted to the sulfonyl chloride. This conversion can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net Refluxing the sulfonic acid with an excess of thionyl chloride is a common procedure for this transformation.

Another approach utilizes sulfuryl chloride (SO₂Cl₂) as the chlorosulfonating agent, often in the presence of a Lewis acid catalyst or a catalyst like N,N-dimethylformamide (DMF). This method can sometimes offer milder reaction conditions compared to using chlorosulfonic acid directly.

A patented process has also described the use of zeolite catalysts to improve regioselectivity and reduce the formation of side products during the chlorosulfonation of trimethylbenzene. Furthermore, for certain substituted benzenesulfonyl chlorides, a synthetic route starting from the corresponding aniline (B41778) has been developed. This involves a diazotization reaction followed by treatment with a thionyl chloride aqueous solution containing a copper catalyst. google.com

Table 2: Alternative Reagents for the Synthesis of Aryl Sulfonyl Chlorides
MethodReagent(s)PrecursorReference
Chlorination of Sulfonic AcidThionyl chloride (SOCl₂)2,4,5-Trimethylbenzenesulfonic acid
Chlorination of Sulfonic AcidPhosphorus pentachloride (PCl₅)Sodium benzenesulfonate orgsyn.org
Direct ChlorosulfonationSulfuryl chloride (SO₂Cl₂) / DMF2,4,5-Trimethylbenzene
Diazo-Reaction RouteSodium nitrite, then SOCl₂/Cu catalystSubstituted aniline google.com

Production Scale Considerations and Industrial Processes

The industrial production of this compound relies on the chlorosulfonation of 1,2,4-trimethylbenzene, a compound that is readily available from petroleum distillation. wikipedia.orgepa.gov It is a major component of the C9 aromatic hydrocarbon fraction. epa.gov

Scaling up the synthesis of aryl sulfonyl chlorides presents several challenges. Chlorosulfonation reactions are typically exothermic and involve corrosive and hazardous reagents like chlorosulfonic acid, which evolves hydrogen chloride gas upon reaction. orgsyn.org Industrial processes require robust reactor systems capable of handling acidic conditions and providing efficient heat removal to maintain strict temperature control.

Significant efforts in chemical engineering have focused on developing safer and more efficient industrial processes. mdpi.com Continuous manufacturing, utilizing continuous stirred-tank reactors (CSTRs), has been explored as an alternative to traditional batch processing. mdpi.com This approach allows for better control over reaction parameters, improved safety by minimizing the volume of hazardous materials at any given time, and potentially higher throughput. mdpi.com Automated process control systems are often incorporated to monitor variables like temperature, reagent flow rates, and reactor fill levels in real-time, ensuring consistency and reliability in large-scale production. mdpi.com The management of byproducts and waste streams, particularly the acidic effluent from the quenching step, is also a critical consideration in the design of an environmentally sound industrial process.

Applications in Advanced Organic Synthesis

Synthesis of Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental method for its formation.

General Strategies for Sulfonamide Formation

The synthesis of sulfonamides from 2,4,6-trimethylbenzenesulfonyl chloride typically involves its reaction with a primary or secondary amine in the presence of a base. nih.gov The base, often an organic amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov The choice of solvent is crucial and often involves polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, which can stabilize charged intermediates. nih.gov

Alternative methods have been developed to circumvent the use of unstable or hazardous reagents. One such strategy involves the reaction of methyl sulfinates with lithium amides, followed by oxidation to yield the sulfonamide. mdpi.com This two-step process avoids the direct use of sulfonyl chlorides. mdpi.com

Table 1: General Conditions for Sulfonamide Formation

Reactants Base Solvent Key Features
2,4,6-Trimethylbenzenesulfonyl chloride, AmineTriethylamine, PyridineDichloromethane, THFStandard and widely used method.
Methyl Sulfinate, Lithium AmideNot ApplicableTHFAvoids direct use of sulfonyl chlorides.

Formation of N-Benzylethylsulfonamide Analogues

The synthesis of N-aryl-2-arylethenesulfonamides, which are analogues of N-benzylethylsulfonamides, highlights the utility of substituted benzenesulfonyl chlorides in creating complex molecules with potential biological activity. nih.govnih.gov In a notable example, researchers synthesized a series of these compounds, including (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide. nih.govnih.gov

The synthetic strategy involved the condensation of anilines with 2-arylethenesulfonyl chlorides in the presence of triethylamine in dichloromethane (DCM). nih.gov This approach proved to be efficient, providing the target sulfonamides in good yields. nih.gov The study underscored that specific substitutions on both the arylsulfamyl and styryl rings were critical for achieving high cytotoxic activity in cancer cell lines. nih.gov Specifically, the presence of a 3-amino, 4-methoxy substitution on the arylsulfamyl ring and 2,4,6-trimethoxy groups on the styryl ring resulted in the most potent compound in the series. nih.gov

Synthesis of N-Alkylated Piperazine (B1678402) Sulfonamides via C-N Bond Cleavage

The synthesis of N-alkylated piperazine sulfonamides can be approached through various strategies, including the functionalization of the piperazine ring. A common method involves the reaction of a sulfonyl chloride with a pre-existing N-alkylated piperazine. mdpi.com

A more advanced strategy for creating substituted piperazine derivatives involves the C-N bond cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). chemicalbook.com Activation of DABCO with reagents like sulfonyl chlorides can lead to the formation of a quaternary ammonium (B1175870) salt. chemicalbook.com This intermediate is a good electrophile and can react with various nucleophiles, leading to the ring-opening of DABCO and the formation of a functionalized piperazine derivative. chemicalbook.com While direct application with 2,4,6-trimethylbenzenesulfonyl chloride is not extensively detailed, the general principle suggests its potential in such synthetic routes. This method offers a pathway to novel piperazine-based sulfonamides. chemicalbook.comnih.gov

Preparation of Biologically Active Sulfonyl Hydrazones

2,4,6-Trimethylbenzenesulfonyl hydrazones represent a class of compounds with significant biological activity, particularly as antimicrobial agents. nih.gov Their synthesis is typically achieved through a one-step condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide (B98524) and an appropriate substituted benzaldehyde. nih.gov

The synthesis process involves dissolving 2,4,6-trimethylbenzenesulfonohydrazide in ethanol, followed by the addition of the aldehyde and heating the mixture under reflux. nih.gov This straightforward method has been used to produce a wide array of hydrazone derivatives. nih.gov

Table 2: Synthesis and Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

Compound Name Starting Materials Yield (%) Biological Activity
N-[(3-iodophenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide2,4,6-trimethylbenzenesulfonohydrazide, 3-Iodobenzaldehyde78Antimicrobial
N-[(3-chloro-4-methoxyphenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide2,4,6-trimethylbenzenesulfonohydrazide, 3-Chloro-4-methoxybenzaldehyde3Antimicrobial
Hydrazone 24 (structure with specific substituted benzaldehyde)2,4,6-trimethylbenzenesulfonohydrazide, Substituted BenzaldehydeNot specifiedHigh activity against Gram-positive bacteria (MIC: 7.81-15.62 µg/mL) nih.gov

In vitro studies have confirmed the potential of these synthesized hydrazones as antimicrobial agents, with some derivatives showing high activity against Gram-positive bacterial strains. nih.gov These compounds are also explored as potential ligands for creating bioactive metal complexes. nih.govresearchgate.net

Synthesis of N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide

A detailed procedure for the synthesis of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-trimethylbenzenesulfonamide has been well-documented. nih.gov The synthesis starts by charging a reaction flask with sodium carbonate and water. nih.gov To this mixture, (1S,2R)-(−)-cis-1-amino-2-indanol is added, followed by ethyl acetate (B1210297). nih.gov

A solution of 2,4,6-trimethylbenzenesulfonyl chloride in a mixture of ethyl acetate and tetrahydrofuran is then added dropwise to the reaction mixture. nih.gov The reaction is stirred at ambient temperature for several hours. nih.gov After the reaction is complete, the product is isolated through a series of extraction and washing steps. nih.gov The crude product is then purified by recrystallization from ethyl acetate and n-hexane to yield the final product as a white crystalline solid. nih.gov This procedure has been reported to provide a high yield of 92%. nih.gov

Formation of N-(2-Aminoethyl)sulfonamides

The synthesis of N-(2-aminoethyl)sulfonamides can be achieved by reacting a sulfonyl chloride with ethylenediamine. However, to achieve monosulfonylation and avoid the formation of the disulfonylated product, a protecting group strategy is often employed.

A common approach involves the use of a Boc-protected aminoethyl precursor. The synthesis of N-(2-Aminoethyl)benzenesulfonamide hydrochloride, for instance, involves dissolving the Boc-protected compound in dry dichloromethane (DCM). chemicalbook.com An excess of hydrogen chloride in dioxane is then added dropwise. chemicalbook.com The reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). chemicalbook.com The final product is obtained as a white solid after concentrating the reaction mixture and washing the resulting solid with diethyl ether. chemicalbook.com This deprotection step is typically quantitative. chemicalbook.com While this example uses benzenesulfonyl chloride, the methodology is applicable to 2,4,6-trimethylbenzenesulfonyl chloride to yield N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide hydrochloride.

Role as a Coupling and Condensing Reagent

General arylsulfonyl chlorides are frequently employed as condensing agents in the formation of various chemical bonds. However, specific literature detailing the efficacy, reaction conditions, and yields for 2,4,5-Trimethylbenzenesulfonyl chloride in the following specialized areas is not available.

Polynucleotide Synthesis and Internucleotide Bond Formation

There is no specific information available in the reviewed scientific literature detailing the use of this compound as a coupling or condensing reagent for the formation of internucleotide bonds in polynucleotide synthesis. While related compounds, such as 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) and its derivatives, have been utilized in this context, data for the 2,4,5-isomer is absent.

Esterification and Cyclization in Amino Acid Chemistry

A thorough search of chemical literature did not yield specific examples or research data on the application of this compound for the esterification of carboxylic acids or the cyclization of peptides in amino acid chemistry.

Synthesis of Novel Phospholipid Derivatives

No published research was found that describes the use of this compound as a reagent for the synthesis of phospholipid derivatives.

Coupling Reactions for Complex Molecular Architectures

While this compound is utilized in the synthesis of certain sulfonamide-containing molecules, broader data on its application as a general coupling reagent for the construction of complex molecular architectures is not available.

Activation and Functional Group Transformation

The activation of hydroxyl groups is a common application for sulfonyl chlorides. However, specific studies focusing on this compound for this purpose are not documented.

Transformation of Hydroxyl Groups into Superior Leaving Groups

Theoretically, this compound can react with alcohols to form sulfonate esters, thereby converting hydroxyl groups into good leaving groups for nucleophilic substitution or elimination reactions. This is a general characteristic of sulfonyl chlorides. However, no specific studies, comparative data, or examples of this transformation using this compound have been identified in the literature, preventing a detailed and evidence-based discussion.

Formation of Sulfonate EstersThe conversion of alcohols into sulfonate esters is a fundamental transformation in organic synthesis, primarily aimed at converting the hydroxyl group, a poor leaving group, into a sulfonate, which is an excellent leaving group. This activation facilitates subsequent nucleophilic substitution or elimination reactions. The reaction involves treating an alcohol with a sulfonyl chloride, such as this compound, typically in the presence of a non-nucleophilic base like pyridine.

The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The base then deprotonates the resulting protonated intermediate to yield the neutral sulfonate ester and the pyridinium (B92312) salt byproduct. A key feature of this reaction is that it occurs at the oxygen atom and does not affect the carbon-oxygen bond of the alcohol, meaning the stereochemical configuration of the carbon atom is retained. The resulting sulfonate anions are very weak bases due to the delocalization of the negative charge across the three oxygen atoms through resonance, which is why they function as effective leaving groups.

Friedel-Crafts Sulfonylation ReactionsFriedel-Crafts sulfonylation is a cornerstone method for the synthesis of diaryl sulfones, a structural motif present in numerous biologically active compounds and materials. This electrophilic aromatic substitution reaction involves the reaction of an arylsulfonyl chloride, like this compound, with an aromatic compound. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a strong Brønsted acid. The catalyst enhances the electrophilicity of the sulfonyl sulfur, facilitating the attack by the electron-rich aromatic ring. Unlike Friedel-Crafts acylation, sulfonylation is generally not prone to poly-substitution, as the resulting sulfone group is deactivating towards the aromatic ring.

Strategic Integration into Drug Design FrameworksThe diaryl sulfone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceutical agents.researchgate.netnih.govIts integration into drug design is strategic, owing to a combination of favorable chemical and physical properties. The sulfone group is a rigid, metabolically stable linker that can correctly orient two aromatic rings for optimal interaction with biological targets.nih.govThe oxygen atoms of the sulfone group can act as hydrogen bond acceptors, contributing to binding affinity.

This structural unit is found in compounds developed for a host of diseases. nih.gov For instance, the diaryl sulfone core is present in various chemotherapeutic agents and other medicinal compounds. noaa.gov The utility of this scaffold is demonstrated by its incorporation into molecules designed as tubulin polymerization inhibitors and other antineoplastic agents. nih.gov The synthesis of these complex molecules often relies on convergent approaches where the diaryl sulfone core is constructed using methods like Friedel-Crafts sulfonylation or modern palladium-catalyzed couplings. chemistryviews.orgnih.gov

Protection ChemistryIn the complex, multi-step process of peptide synthesis, the reactive side chains of certain amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds.biosynth.comnih.govArylsulfonyl chlorides, particularly sterically hindered variants like trimethylbenzenesulfonyl chloride, serve as important reagents for introducing robust protecting groups for specific amino acid residues.nih.gov

Protecting Guanidino Groups in Peptide SynthesisThe guanidino group in the side chain of arginine is strongly basic and nucleophilic, necessitating its protection during solid-phase peptide synthesis (SPPS) to avoid side reactions.mdpi.comgoogle.comArylsulfonyl groups are a major class of protecting groups for this purpose.nih.govThe mesityl-2-sulfonyl (Mts) group, derived from 2,4,6-trimethylbenzenesulfonyl chloride, was developed as a more acid-labile alternative to the earlier tosyl (Tos) protecting group.nih.govpeptide.com

The Mts group is introduced by reacting the arginine side chain with the corresponding sulfonyl chloride. peptide.com Its increased steric bulk and the electron-donating methyl groups on the aromatic ring facilitate its removal under acidic conditions that are milder than those required for the tosyl group, although strong acids are still necessary for efficient cleavage. nih.govnih.govpeptide.com While even more acid-labile groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) have since become more popular, the development of the Mts group was a significant step in optimizing the protection strategy for arginine in peptide chemistry. nih.govmdpi.com

Table 1: Comparison of Arginine Protecting Groups

Protecting Group Abbreviation Cleavage Conditions Key Feature
Tosyl Tos Very strong acid (e.g., HF) Original sulfonyl protecting group; harsh cleavage. nih.gov
Mesityl-2-sulfonyl Mts Strong acid (e.g., TFMSA) More acid-labile than Tos due to methyl groups. nih.govpeptide.com

Applications in Analytical Chemistry

Derivatization Agent for Spectroscopic and Chromatographic Analysis

Derivatization with 2,4,5-trimethylbenzenesulfonyl chloride can theoretically enhance the analytical performance of methods for compounds that lack a strong chromophore or fluorophore, or exhibit poor chromatographic retention. The introduction of the trimethylbenzenesulfonyl group can increase the molar absorptivity of the analyte in the UV region and potentially introduce fluorescent properties, thereby improving sensitivity for UV/Visible or fluorescence detectors.

Detailed research findings specifically documenting the formation of 2,4,5-trimethylbenzenesulfonate (B280635) esters from alcohols for the express purpose of HPLC-UV or fluorescence analysis are not prevalent in mainstream scientific databases. However, the underlying chemical principle is analogous to that of other arylsulfonyl chlorides. The reaction of an alcohol with this compound in the presence of a base would yield the corresponding sulfonate ester. This derivative would be more nonpolar than the parent alcohol, leading to better retention on reversed-phase HPLC columns. Furthermore, the aromatic ring of the reagent would act as a chromophore, allowing for UV detection.

The potential utility of this derivatization is summarized in the table below, based on general principles of derivatization in chromatography.

Analyte TypeDerivative FormedPotential Analytical AdvantageDetection Method
Alcohols2,4,5-Trimethylbenzenesulfonate EsterIncreased retention in RP-HPLC; Introduction of a UV-absorbing chromophoreHPLC-UV

This table is based on theoretical applications derived from the known reactivity of sulfonyl chlorides and is not supported by specific literature on this compound.

The derivatization of alcohols with this compound serves to enhance their detection by attaching a UV-active moiety. Aliphatic alcohols, which are often transparent in the UV range commonly used for HPLC detection, can be readily quantified after conversion to their respective 2,4,5-trimethylbenzenesulfonate esters. The trimethylphenyl group provides a chromophore that absorbs UV radiation, making the derivative visible to a UV detector. While specific studies detailing this application for this compound are scarce, the principle is a cornerstone of chromatographic analysis.

The reaction of sulfonyl chlorides with primary and secondary amines to form stable sulfonamides is a well-established method in analytical chemistry, famously exemplified by the Hinsberg test using benzenesulfonyl chloride. Similarly, this compound would react with primary and secondary amines to yield the corresponding N-substituted sulfonamides. These derivatives would exhibit increased hydrophobicity, leading to improved separation in reversed-phase chromatography.

For alcohols, as previously discussed, the formation of sulfonate esters provides a pathway for their analysis. A comprehensive analytical method would involve separate derivatization procedures for amines and alcohols, followed by HPLC analysis. The specific conditions for such derivatizations (e.g., solvent, base, temperature, and reaction time) would need to be optimized for the specific analytes of interest.

The following table outlines the theoretical derivatization reactions and their analytical implications for both amines and alcohols.

Analyte ClassReagentDerivativeKey Advantages for Analysis
Primary/Secondary AminesThis compoundN-substituted 2,4,5-TrimethylbenzenesulfonamideStable derivative, enhanced UV detection, improved chromatographic retention
AlcoholsThis compound2,4,5-Trimethylbenzenesulfonate EsterIntroduction of a chromophore for UV detection, increased retention on nonpolar stationary phases

This table illustrates the expected chemical reactions and their benefits in a chromatographic context, based on the known chemistry of analogous sulfonyl chlorides.

Applications in Materials Science and Polymer Chemistry

Modification of Polymeric Materials

2,4,5-Trimethylbenzenesulfonyl chloride, as an aromatic sulfonyl chloride, holds potential as a reagent for the modification of polymeric materials. The reactivity of the sulfonyl chloride group allows for its attachment to various polymer backbones, thereby altering their physical and chemical properties. This modification is typically achieved by reacting the sulfonyl chloride with polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups.

The introduction of the 2,4,5-trimethylbenzenesulfonyl moiety can significantly impact the characteristics of the host polymer. For instance, the bulky and hydrophobic nature of the trimethylphenyl group can enhance the thermal stability and mechanical strength of the modified polymer. Furthermore, the presence of the sulfonate ester or sulfonamide linkages can improve the polymer's resistance to chemical degradation.

One area of interest is the surface modification of polymers. By selectively reacting this compound with the surface of a polymer, it is possible to tailor its surface properties, such as hydrophobicity and adhesion, without altering the bulk properties of the material. This is particularly relevant in applications where surface interactions are critical, such as in biomedical devices and advanced coatings.

Development of Advanced Functional Materials

The unique chemical structure of this compound also makes it a candidate for the development of advanced functional materials. The sulfonyl group can be a precursor to sulfonic acid groups through hydrolysis. The introduction of sulfonic acid functionalities into a polymer matrix is a key strategy for creating proton-conducting membranes, which are essential components of fuel cells. While specific research on the use of this compound for this purpose is not widely documented in publicly available literature, the general principle is well-established with other aromatic sulfonyl chlorides.

The trimethyl substitution pattern on the benzene (B151609) ring may offer specific advantages. The electron-donating nature of the methyl groups can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonated polymer. For example, the steric hindrance provided by the three methyl groups could affect the packing of polymer chains, potentially influencing the material's morphology and, consequently, its ionic conductivity and mechanical properties.

Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically for the chemical compound This compound are not readily accessible. The comprehensive analyses required to populate the requested sections—including Molecular Geometrical Structure Analysis, Vibrational Frequency Calculations, Frontier Molecular Orbital (FMO) Analysis, and others—have not been published for this specific isomer.

It is important to note that extensive computational research, covering the topics outlined in the query, is available for the related isomer, 2,4,6-Trimethylbenzenesulfonyl chloride (also known as mesitylenesulfonyl chloride). However, due to the strict instruction to focus solely on the 2,4,5-isomer, the data for the 2,4,6-isomer cannot be substituted, as structural differences between isomers lead to distinct computational and spectroscopic results.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified constraints at this time.

Theoretical and Computational Chemistry Studies

Validation of Computational Models with Experimental Crystal Structures

A critical aspect of computational chemistry involves the validation of theoretical models against empirical data to ensure their accuracy and predictive power. For sulfonyl chlorides, this is typically achieved by comparing the geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from computational methods, such as Density Functional Theory (DFT), with those determined experimentally through single-crystal X-ray diffraction.

The general procedure involves:

Experimental Determination: Obtaining the precise three-dimensional atomic coordinates of a molecule through single-crystal X-ray diffraction. This provides benchmark experimental data for bond lengths and angles.

Computational Optimization: Calculating the lowest energy conformation (the optimized geometry) of the molecule in the gaseous phase using a selected computational method (e.g., DFT with a specific functional like B3LYP) and basis set.

Comparative Analysis: A direct comparison of the computationally predicted geometric parameters with the experimental values. The degree of agreement or deviation between the two datasets is then quantified.

This comparative approach allows researchers to assess the performance of the chosen computational model and its ability to reproduce the real-world structure of the molecule. Discrepancies between the calculated and experimental data can often be attributed to factors such as intermolecular interactions (e.g., hydrogen bonding, π-stacking) present in the crystal lattice, which are typically not accounted for in gas-phase calculations of a single molecule. researchgate.net

For illustrative purposes, the following table presents a hypothetical comparison of selected geometric parameters for a trimethylbenzenesulfonyl chloride isomer, showcasing how such a validation would be presented.

Interactive Data Table: Comparison of Theoretical and Experimental Structural Parameters

ParameterBond/AngleComputational Value (DFT)Experimental Value (X-ray)
Bond Lengths (Å) S=OData not availableData not available
S-ClData not availableData not available
S-CData not availableData not available
C-C (aromatic avg.)Data not availableData not available
Bond Angles (°) O=S=OData not availableData not available
O=S=ClData not availableData not available
O=S=CData not availableData not available
Cl-S-CData not availableData not available
Dihedral Angles (°) C-C-S-ClData not availableData not available

Note: The data in this table is illustrative. Specific experimental or computational studies for 2,4,5-trimethylbenzenesulfonyl chloride were not found in the reviewed literature.

The validation process is fundamental for establishing the reliability of computational models, which can then be used to confidently predict the properties and reactivity of new or uncharacterized molecules within the same chemical class.

Advanced Spectroscopic Characterization in Research Contexts

Vibrational Spectroscopy (FT-IR and Raman) for Structural Elucidation and Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and fingerprinting the molecular structure of 2,4,5-trimethylbenzenesulfonyl chloride. While specific experimental spectra for the 2,4,5-isomer are not widely published, the vibrational modes can be predicted with high accuracy based on the analysis of closely related compounds, such as the 2,4,6-trimethylbenzenesulfonyl chloride isomer.

The vibrational assignments for this compound are complex due to the coupling of various modes. However, key characteristic bands can be assigned to specific functional groups:

SO₂ Group Vibrations: The sulfonyl chloride group gives rise to two prominent stretching vibrations. The asymmetric stretching (νₐₛ SO₂) is expected to appear at a higher frequency, typically in the 1380-1410 cm⁻¹ range, while the symmetric stretching (νₛ SO₂) is observed at a lower frequency, generally between 1170-1200 cm⁻¹.

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending modes, which are useful for confirming the arrangement of substituents.

Methyl Group Vibrations: The three methyl groups contribute to both symmetric and asymmetric C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ range. Methyl bending vibrations are also observable at lower frequencies.

C-S and S-Cl Vibrations: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region. The S-Cl stretching vibration is typically found in the lower frequency region of the spectrum.

A comparative analysis with the experimentally and computationally studied 2,4,6-trimethylbenzenesulfonyl chloride reveals that the positions of the methyl groups have a subtle but discernible effect on the vibrational frequencies. researchgate.netresearchgate.net The change in symmetry from the 2,4,6-isomer to the 2,4,5-isomer would lead to changes in the intensity and position of certain bands, particularly those related to the aromatic ring and methyl group deformations.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Asymmetric SO₂ Stretch ~1395 ~1395
Symmetric SO₂ Stretch ~1185 ~1185
Aromatic C=C Stretch ~1600, ~1470 ~1600, ~1470
Aromatic C-H Stretch ~3050 ~3050
Methyl C-H Stretch ~2925, ~2960 ~2925, ~2960
In-plane SO₂ Bending ~700 ~700

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, the aromatic protons and the methyl protons will give rise to distinct signals. The two aromatic protons are in different chemical environments and are expected to appear as singlets or closely spaced doublets in the downfield region, typically between 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methyl groups. The nine protons of the three methyl groups are also in distinct chemical environments and will likely appear as three separate singlets in the upfield region, generally between 2.0 and 3.0 ppm.

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 120-150 ppm), with the carbon attached to the sulfonyl chloride group being the most deshielded. The carbons bearing the methyl groups will also have characteristic chemical shifts. The three methyl carbons will appear in the upfield region of the spectrum (typically 15-25 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (position 3) ~7.2-7.4 ~130-135
Aromatic C-H (position 6) ~7.6-7.8 ~135-140
Aromatic C-SO₂Cl - ~140-145
Aromatic C-CH₃ (position 2) - ~138-142
Aromatic C-CH₃ (position 4) - ~142-146
Aromatic C-CH₃ (position 5) - ~136-140
Methyl C (position 2) ~2.2-2.4 ~18-20
Methyl C (position 4) ~2.4-2.6 ~20-22

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands corresponding to π → π* transitions within the aromatic ring. The substitution of the benzene ring with the sulfonyl chloride and methyl groups will influence the position and intensity of these absorption bands.

The position of the maximum absorption (λₘₐₓ) can be affected by the solvent used for the analysis. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent. In polar solvents, a bathochromic (red) or hypsochromic (blue) shift in λₘₐₓ can be observed compared to nonpolar solvents, depending on the nature of the electronic transition and the change in dipole moment upon excitation. For substituted benzenes, an increase in solvent polarity often leads to a slight red shift in the π → π* transition.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound in Different Solvents

Solvent Polarity Predicted λₘₐₓ (nm)
Hexane (B92381) Nonpolar ~275
Dichloromethane (B109758) Polar Aprotic ~278

X-ray Diffraction Studies of Related Sulfonyl Chlorides and Derivatives

While a specific crystal structure of this compound may not be readily available in the literature, X-ray diffraction studies of closely related sulfonyl chlorides and their derivatives provide valuable information about the expected molecular geometry and intermolecular interactions.

In the solid state, benzenesulfonyl chloride derivatives typically adopt a conformation where the S-Cl bond is oriented out of the plane of the benzene ring. The geometry around the sulfur atom is approximately tetrahedral. The crystal packing is often governed by weak intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The substitution pattern on the benzene ring can significantly influence the crystal packing and the resulting crystal system. The study of various substituted benzenesulfonyl chloride derivatives allows for a systematic understanding of how different substituent groups direct the solid-state architecture.

Q & A

Synthesis and Purification

Basic: What are the standard synthetic routes for preparing 2,4,5-trimethylbenzenesulfonyl chloride, and how can purity be ensured?

  • Methodology :
    • Sulfonation-Chlorination : React 2,4,5-trimethylbenzene with chlorosulfonic acid (ClSO₃H) under controlled temperature (0–5°C) to form the sulfonic acid intermediate, followed by treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .
    • Purification : Recrystallize from dry hexane or toluene under inert atmosphere (argon/nitrogen) to minimize hydrolysis. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm by melting point (mp) analysis (reported mp for analogs: 80–87°C) .

Advanced: How can reaction conditions be optimized to minimize di- or polysulfonation by-products?

  • Experimental Design :
    • Use stoichiometric control (e.g., 1:1 molar ratio of substrate to ClSO₃H) and low temperatures (<10°C) to favor monosulfonation.
    • Monitor reaction progress via TLC (silica gel, UV detection) or in-situ FTIR to track sulfonic acid intermediate formation.
    • Employ kinetic studies to identify rate-limiting steps (e.g., diffusion vs. activation barriers) .

Analytical Characterization

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :
    • ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.6 ppm). Sulfonyl chloride (SO₂Cl) groups show characteristic ³⁵Cl isotope splitting in mass spectrometry .
    • IR Spectroscopy : Confirm S=O stretching (1360–1180 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

Advanced: How can discrepancies in reported melting points or spectral data be resolved?

  • Data Contradiction Analysis :
    • Compare crystallography data (e.g., X-ray diffraction) with computational models (DFT calculations for optimized geometry).
    • Investigate isomerization risks (e.g., meta vs. para substituent effects) using HPLC-MS to detect trace impurities .

Reactivity in Organic Synthesis

Basic: How does this compound function as a sulfonating agent in peptide synthesis?

  • Methodology :
    • React with amines or hydroxyl groups to form sulfonamides or sulfonate esters. Use in situ activation with bases like triethylamine (TEA) in anhydrous dichloromethane (DCM) .
    • Example: Coupling with amino acids to protect primary amines during solid-phase peptide synthesis (SPPS) .

Advanced: What strategies mitigate competing hydrolysis during sulfonylation reactions?

  • Experimental Optimization :
    • Use molecular sieves (3Å) to scavenge moisture.
    • Pre-activate the sulfonyl chloride with catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

Safety and Stability

Basic: What are the critical safety protocols for handling this compound?

  • Guidelines :
    • Work in a fume hood with PPE (nitrile gloves, lab coat, goggles).
    • Store under argon at –20°C to prevent hydrolysis. Neutralize spills with sodium bicarbonate (NaHCO₃) .

Advanced: How can decomposition products (e.g., HCl gas) be quantified during large-scale reactions?

  • Analytical Approach :
    • Use gas-phase FTIR or electrochemical sensors to monitor HCl release.
    • Conduct thermogravimetric analysis (TGA) to assess thermal stability thresholds (>100°C for analogs) .

Data Interpretation Challenges

Advanced: How should researchers address conflicting reactivity reports in literature (e.g., sulfonation vs. oxidation pathways)?

  • Methodology :
    • Perform controlled competition experiments with isotopic labeling (e.g., ³⁵S-labeled substrate) to track reaction pathways.
    • Validate mechanisms using computational tools (e.g., Gaussian for transition-state modeling) .

Retrosynthesis Analysis

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2,4,5-Trimethylbenzenesulfonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.